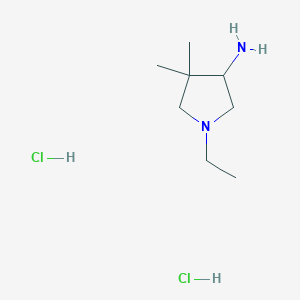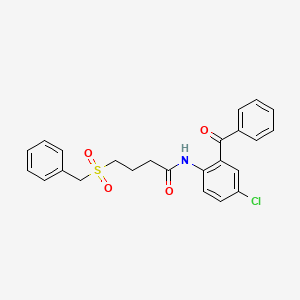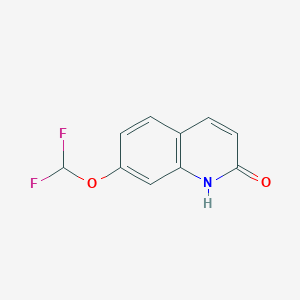
7-(Difluoromethoxy)-2-hydroxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Difluoromethoxy)-2-hydroxyquinoline is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the quinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of the difluoromethoxy group and a hydroxyl group at specific positions on the quinoline ring imparts distinct chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethoxy)-2-hydroxyquinoline typically involves the introduction of the difluoromethoxy group onto a quinoline precursor. One common method is the reaction of 2-hydroxyquinoline with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions: 7-(Difluoromethoxy)-2-hydroxyquinoline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields quinone derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.
科学的研究の応用
7-(Difluoromethoxy)-2-hydroxyquinoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 7-(Difluoromethoxy)-2-hydroxyquinoline involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. It can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, the compound’s ability to form hydrogen bonds with biological macromolecules contributes to its biological activity .
類似化合物との比較
7-(Trifluoromethoxy)-2-hydroxyquinoline: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
2-Hydroxyquinoline: Lacks the difluoromethoxy group, resulting in different chemical properties.
7-(Methoxy)-2-hydroxyquinoline: Contains a methoxy group instead of a difluoromethoxy group.
Uniqueness: 7-(Difluoromethoxy)-2-hydroxyquinoline is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its ability to interact with biological targets compared to its analogs .
特性
IUPAC Name |
7-(difluoromethoxy)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-7-3-1-6-2-4-9(14)13-8(6)5-7/h1-5,10H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDATMHMWLFZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
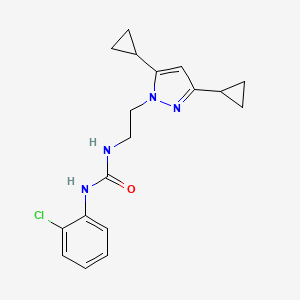
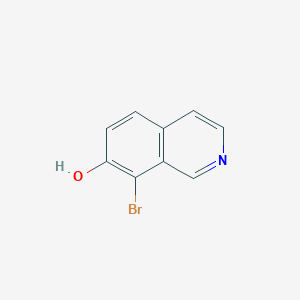
![5-chloro-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B2576707.png)
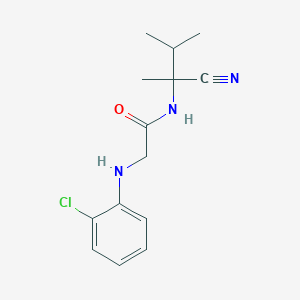
![2-({[4-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine](/img/structure/B2576709.png)
![N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2576710.png)
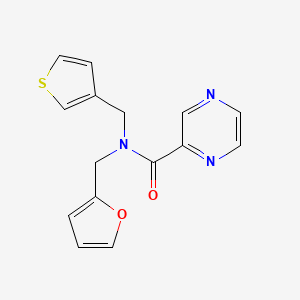
![4-chloro-2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}phenol](/img/structure/B2576712.png)
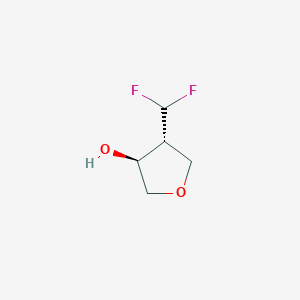

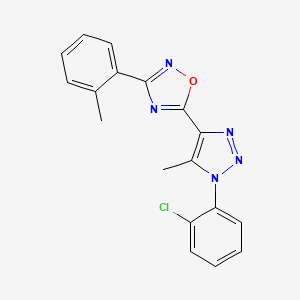
![(Z)-methyl 2-(2-((4-(indolin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2576721.png)
